1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N',N'-trimethyl-, dihydrochloride
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Overview
Description
1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is a complex organic compound It is characterized by the presence of a fluorophenyl group, a thioether linkage, and a diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting 2-fluorothiophenol with a suitable benzyl halide under basic conditions.
Introduction of the diamine backbone: The intermediate product is then reacted with 1,2-ethanediamine under controlled conditions to form the desired diamine structure.
Methylation: The final step involves the methylation of the nitrogen atoms using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the diamine backbone can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N-ethyl-: Similar diamine backbone but lacks the fluorophenyl and thioether groups.
2-(4-fluorophenyl)ethan-1-amine: Contains the fluorophenyl group but lacks the diamine structure.
N-(2-Fluorobenzyl)-1,2-ethanediamine: Similar structure but without the trimethylation.
Uniqueness
1,2-Ethanediamine, N-((2-((2-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is unique due to the combination of its fluorophenyl, thioether, and diamine functionalities. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
139009-16-8 |
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Molecular Formula |
C18H25Cl2FN2S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N'-[[2-(2-fluorophenyl)sulfanylphenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H23FN2S.2ClH/c1-20(2)12-13-21(3)14-15-8-4-6-10-17(15)22-18-11-7-5-9-16(18)19;;/h4-11H,12-14H2,1-3H3;2*1H |
InChI Key |
WATDTPLNOLQEAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=CC=C2F.Cl.Cl |
Origin of Product |
United States |
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